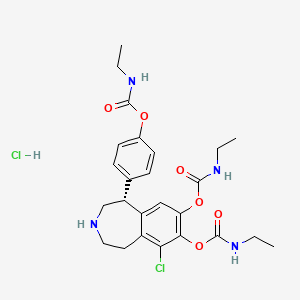

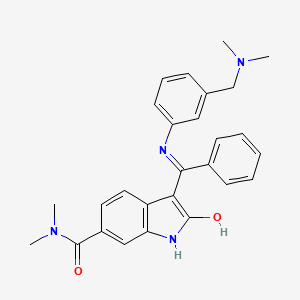

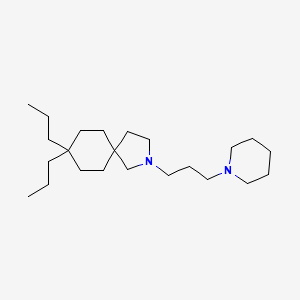

![molecular formula C19H17ClF5NO4S2 B1194565 N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide CAS No. 677772-84-8](/img/structure/B1194565.png)

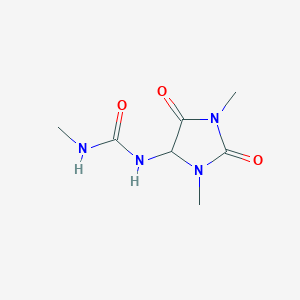

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MRK-560 is a potent inhibitor of γ-secretase (IC50 = 0.65 nM). In vivo, MRK-560 (1-10 mg/kg) reduces diethanolamine-soluble amyloid-β (1-40) (Aβ40) levels in APP-YAC transgenic mouse brain. MRK-560 reduces brain and cerebrospinal fluid Aβ40 levels in rats (ED50s = 6 and 10 mg/kg, respectively). It also decreases brain-soluble Aβ40 and Aβ42 levels and recovers hippocampal long-term potentiation in the Tg2576 transgenic mouse model of Alzheimer's disease.

MRK-560 is an orally bioavailable gamma-secretase inhibitor with the ability to markedly reduce Abeta peptide in the brain and CSF of the rat and confirm the utility of the rat for assessing the effects of gamma-secretase inhibitors on central nervous system Abeta levels in vivo.

科学的研究の応用

Alzheimer’s Disease Therapy

MRK-560: is a selective inhibitor that has shown higher potency for Presenilin 1 (PS1) over Presenilin 2 (PS2), which are the two isoforms of the catalytic subunit of γ-secretase . This enzyme complex is involved in the production of β-amyloid peptides, which accumulate and form plaques in the brain, a hallmark of Alzheimer’s disease (AD). By selectively inhibiting PS1, MRK-560 could potentially reduce the formation of these plaques without affecting the cleavage of other substrates like Notch, which is crucial for development and cell-fate determination . This selectivity may help mitigate the side effects observed with non-selective γ-secretase inhibitors.

Isoform-Selective Inhibition Mechanism Study

The study of MRK-560 provides insights into the isoform-selective inhibition mechanism . The compound binds to the substrate binding site of PS1 but not PS2. Structural comparisons have identified Thr281 and Leu282 in PS1 as determinants for the isoform-dependent sensitivity to MRK-560 . Understanding this mechanism is vital for the future drug discovery targeting γ-secretase, as it opens avenues for designing drugs that can selectively target specific isoforms of enzymes involved in disease pathways.

Cryo-Electron Microscopy (Cryo-EM) Technique Advancement

The research involving MRK-560 has utilized cryo-electron microscopy (cryo-EM) to determine the structures of PS1 and PS2-containing γ-secretase complexes with and without MRK-560 . This showcases the application of cryo-EM in studying drug interactions at the molecular level, contributing to the advancement of this imaging technique in pharmacological research.

作用機序

- Specifically, MRK-560 has higher potency for Presenilin 1 (PS1) than for Presenilin 2 (PS2), which are the two isoforms of the catalytic subunit of γ-secretase .

- By selectively inhibiting PS1-containing γ-secretase, MRK-560 modulates the cleavage of APP and other substrates .

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVWDXOIGQJIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF5NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

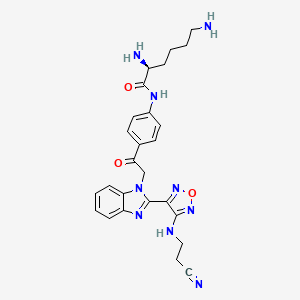

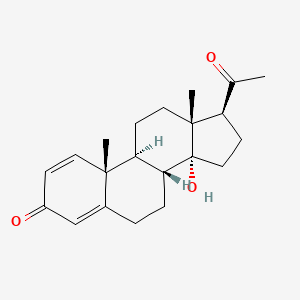

![2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B1194502.png)